Propan-1-one, 1-[2,5-dimethyl-4-(3-phenylpropionyl)piperazin-1-yl]-3-phenyl-
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Overview
Description
1-[2,5-DIMETHYL-4-(3-PHENYLPROPANOYL)PIPERAZINO]-3-PHENYL-1-PROPANONE is a complex organic compound with a unique structure that includes a piperazine ring substituted with phenyl and propanoyl groups
Preparation Methods
The synthesis of 1-[2,5-DIMETHYL-4-(3-PHENYLPROPANOYL)PIPERAZINO]-3-PHENYL-1-PROPANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine ring is then substituted with phenyl and propanoyl groups through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by reacting the substituted piperazine with appropriate reagents to introduce the remaining functional groups.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[2,5-DIMETHYL-4-(3-PHENYLPROPANOYL)PIPERAZINO]-3-PHENYL-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Hydrolysis: Acid or base-catalyzed hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
1-[2,5-DIMETHYL-4-(3-PHENYLPROPANOYL)PIPERAZINO]-3-PHENYL-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Research: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent.
Industrial Applications: The compound is explored for use in various industrial processes, including catalysis and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 1-[2,5-DIMETHYL-4-(3-PHENYLPROPANOYL)PIPERAZINO]-3-PHENYL-1-PROPANONE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. Additionally, the phenyl and propanoyl groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2,5-DIMETHYL-4-(3-PHENYLPROPANOYL)PIPERAZINO]-3-PHENYL-1-PROPANONE can be compared with other similar compounds, such as:
1-[2,5-DIMETHYL-4-(3-PHENYLPROPANOYL)PIPERAZINO]-3-PHENYL-1-BUTANONE: This compound has a butanone group instead of a propanone group, which may affect its chemical reactivity and biological activity.
1-[2,5-DIMETHYL-4-(3-PHENYLPROPANOYL)PIPERAZINO]-3-PHENYL-1-ETHANONE: The ethanone analog has different steric and electronic properties, influencing its interactions with molecular targets.
1-[2,5-DIMETHYL-4-(3-PHENYLPROPANOYL)PIPERAZINO]-3-PHENYL-1-METHANONE: The methanone variant is structurally simpler and may have different pharmacokinetic properties.
Properties
Molecular Formula |
C24H30N2O2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[2,5-dimethyl-4-(3-phenylpropanoyl)piperazin-1-yl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C24H30N2O2/c1-19-17-26(24(28)16-14-22-11-7-4-8-12-22)20(2)18-25(19)23(27)15-13-21-9-5-3-6-10-21/h3-12,19-20H,13-18H2,1-2H3 |
InChI Key |
JIGJWERJRLQHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(CN1C(=O)CCC2=CC=CC=C2)C)C(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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